molecular formula C10H14BrN3 B1380866 3-Bromo-2-(piperazin-1-yl)aniline CAS No. 1780208-47-0

3-Bromo-2-(piperazin-1-yl)aniline

Cat. No.: B1380866
CAS No.: 1780208-47-0
M. Wt: 256.14 g/mol
InChI Key: SNWUYZNVOUPKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(piperazin-1-yl)aniline is a chemical compound that features a bromine atom, a piperazine ring, and an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the piperazine ring, a common structural motif in many pharmaceuticals, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(piperazin-1-yl)aniline typically involves the reaction of 3-bromoaniline with piperazine. One common method includes the nucleophilic substitution reaction where 3-bromoaniline is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(piperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-(piperazin-1-yl)aniline.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 2-(piperazin-1-yl)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-(piperazin-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)aniline: Lacks the bromine atom, which can affect its reactivity and biological activity.

    3-Chloro-2-(piperazin-1-yl)aniline: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.

    4-Bromo-2-(piperazin-1-yl)aniline: The position of the bromine atom is different, which can lead to variations in reactivity and biological effects.

Uniqueness

3-Bromo-2-(piperazin-1-yl)aniline is unique due to the specific positioning of the bromine atom and the presence of the piperazine ring. This combination can result in distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-2-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWUYZNVOUPKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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